(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-18(20(24)23-14-19-5-2-10-25-19)12-15-3-1-4-17(11-15)16-6-8-22-9-7-16/h1-12H,14H2,(H,23,24)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZWZHXZNSXEL-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research.
Synthesis
The compound can be synthesized through a multi-step synthetic route involving the reaction of furan derivatives with cyanoacetamide and various aromatic aldehydes. The synthesis typically employs solvent-free conditions or microwave irradiation to enhance yield and purity. For instance, a study reported the synthesis of related compounds via cyclocondensation reactions, yielding derivatives with notable antimicrobial properties .
Antimicrobial Properties
Research has indicated that compounds containing furan and pyridine moieties exhibit significant antimicrobial activity. In particular, derivatives of cyanoacetamide have shown effectiveness against various bacterial strains. One study highlighted the synthesis of several furan-pyridine derivatives, which demonstrated promising antibacterial and antifungal activities in vitro .
| Compound | Activity | Tested Strains |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |
| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Antifungal | Candida albicans |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. For example, a related furan derivative was tested against various cancer cell lines and displayed cytotoxic effects, likely due to its ability to interfere with cellular signaling pathways .
Anti-inflammatory Effects
Furan derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases. Research has indicated that such compounds can reduce the production of pro-inflammatory mediators in cell cultures .
Case Studies
- Antimicrobial Activity Study : A series of furan-based compounds were synthesized and evaluated for antibacterial activity. The results showed that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Antitumor Efficacy : In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its efficacy in reducing inflammation markers .
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity : Recent studies have indicated that compounds similar to (E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide exhibit inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral therapies . The structure's ability to interact with viral proteins positions it as a candidate for drug development against COVID-19.
- Anticancer Properties : The furan and pyridine moieties present in the compound are known to enhance biological activity against various cancer cell lines. Research has shown that derivatives containing these functional groups can induce apoptosis in tumor cells, making them valuable in cancer treatment protocols .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The presence of the cyano group is believed to contribute to this activity by interfering with microbial metabolic pathways .
Biological Activities
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit enzymes involved in bacterial virulence factors, particularly those associated with Gram-negative pathogens . This property makes it a potential candidate for developing new antibiotics.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Antiviral Screening
A recent dissertation focused on the screening of various compounds for their ability to inhibit the type III secretion system (T3SS) in enteropathogenic E. coli. The study highlighted how compounds structurally related to this compound were effective in reducing T3SS activity, indicating potential for therapeutic applications against bacterial infections .
Case Study 2: Anticancer Research
In a study examining the anticancer properties of furan-based compounds, this compound was identified as a promising candidate due to its cytotoxic effects on various cancer cell lines. The study demonstrated that the compound induced cell cycle arrest and apoptosis, supporting its further investigation as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Several acrylamide derivatives share the core (E)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide structure but differ in the C3 substituent (Table 1).
Table 1: Comparison of Key Structural Analogs
Notes:
Heterocyclic Variations in the Amide Side Chain
The furan-2-ylmethyl group in the target compound is a recurring feature in analogs, but other heterocycles are also observed:
- STK408353 : Substitutes pyridinylphenyl with 2-methylindol-3-yl , introducing a bicyclic indole system. This may enhance hydrophobic interactions but reduce polarity.
- BZ14110 : Features a pyrido[1,2-a]pyrimidin-3-yl group, which adds a fused heterocycle. This increases molecular complexity and weight (510.54 g/mol), likely impacting pharmacokinetics.
Crystallographic and Spectral Comparisons
- Crystal Data: A related compound, (E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, crystallizes in a monoclinic system (P21/c) with unit cell parameters a = 12.0639 Å, b = 19.983 Å, and β = 94.87° . This suggests that bulky aromatic substituents favor dense packing, which may apply to the target compound.
- NMR and MS: Analogs like 36a and 37a show characteristic ¹H NMR shifts for acrylamide protons (δ 7.5–8.5 ppm) and cyano carbons (δ ~115 ppm in ¹³C NMR) . EI-MS data confirm molecular ions (e.g., m/z 357 for 36a), providing benchmarks for the target compound’s spectral validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
